![molecular formula C15H10ClF2NO4 B13555239 [2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 473405-32-2](/img/structure/B13555239.png)
[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl 2-chloropyridine-3-carboxylate is a synthetic organic compound characterized by its unique chemical structure This compound features a difluoromethoxyphenyl group, an oxoethyl linkage, and a chloropyridine carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(difluoromethoxy)phenyl]-2-oxoethyl 2-chloropyridine-3-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the Difluoromethoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with difluoromethylating agents under controlled conditions to introduce the difluoromethoxy group.
Coupling with Oxoethyl Group: The intermediate is then reacted with an oxoethylating agent, such as ethyl oxalyl chloride, in the presence of a base to form the oxoethyl linkage.
Introduction of the Chloropyridine Carboxylate Moiety: The final step involves the coupling of the oxoethyl intermediate with a chloropyridine carboxylate derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl 2-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(difluoromethoxy)phenyl]-2-oxoethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl 1,1’-bi(cyclobutyl)-3-carboxylate: This compound shares a similar difluoromethoxyphenyl group and oxoethyl linkage but differs in the carboxylate moiety.
2-(Difluoromethoxy)phenyl isocyanate: This compound contains the difluoromethoxyphenyl group but has an isocyanate functional group instead of the oxoethyl and chloropyridine carboxylate moieties.
Uniqueness
2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl 2-chloropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
473405-32-2 |
|---|---|
Fórmula molecular |
C15H10ClF2NO4 |
Peso molecular |
341.69 g/mol |
Nombre IUPAC |
[2-[4-(difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C15H10ClF2NO4/c16-13-11(2-1-7-19-13)14(21)22-8-12(20)9-3-5-10(6-4-9)23-15(17)18/h1-7,15H,8H2 |
Clave InChI |
MXQRUEWUJSNFCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)C2=CC=C(C=C2)OC(F)F |
Solubilidad |
51.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


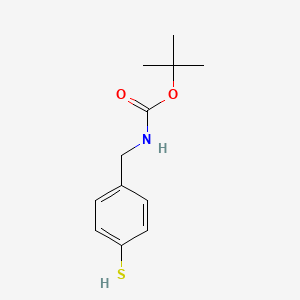
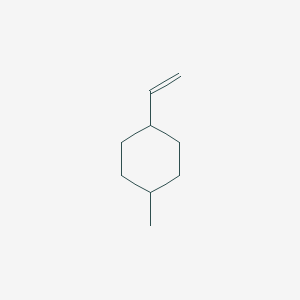

![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B13555167.png)
![Hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylicacid](/img/structure/B13555169.png)

![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid](/img/structure/B13555177.png)

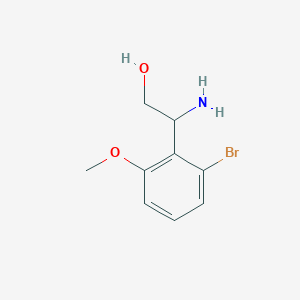
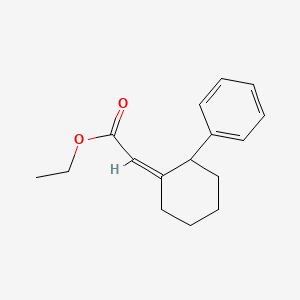
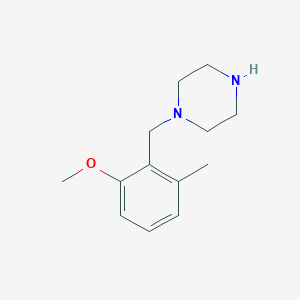
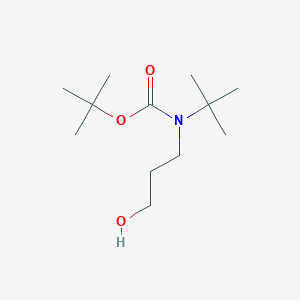
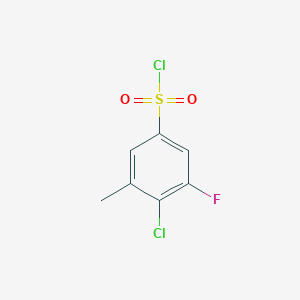
![5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13555234.png)
